1-(2-Aminoethyl)-2-(dimethylheptyl)-3-ethyl-4,5-dihydro-1H-imidazolium ethyl sulphate
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Overview
Description
1-(2-Aminoethyl)-2-(dimethylheptyl)-3-ethyl-4,5-dihydro-1H-imidazolium ethyl sulphate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazolium core substituted with aminoethyl, dimethylheptyl, and ethyl groups, and an ethyl sulphate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-(dimethylheptyl)-3-ethyl-4,5-dihydro-1H-imidazolium ethyl sulphate typically involves a multi-step process. The initial step often includes the preparation of the imidazolium core, followed by the introduction of the aminoethyl, dimethylheptyl, and ethyl groups through various organic reactions. The final step involves the formation of the ethyl sulphate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-2-(dimethylheptyl)-3-ethyl-4,5-dihydro-1H-imidazolium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The imidazolium core can be reduced under specific conditions to form dihydroimidazolium derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines or amides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-(2-Aminoethyl)-2-(dimethylheptyl)-3-ethyl-4,5-dihydro-1H-imidazolium ethyl sulphate has several scientific research applications, including:
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of new materials, such as ionic liquids or polymers.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-2-(dimethylheptyl)-3-ethyl-4,5-dihydro-1H-imidazolium ethyl sulphate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The imidazolium core may also play a role in stabilizing the compound and enhancing its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)-3-ethyl-4,5-dihydro-1H-imidazolium ethyl sulphate: Lacks the dimethylheptyl group, which may affect its bioactivity and chemical properties.
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-1H-imidazolium ethyl sulphate: Lacks the ethyl group, which may influence its solubility and reactivity.
Uniqueness
1-(2-Aminoethyl)-2-(dimethylheptyl)-3-ethyl-4,5-dihydro-1H-imidazolium ethyl sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
93951-63-4 |
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Molecular Formula |
C18H39N3O4S |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-[3-ethyl-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-1-ium-1-yl]ethanamine;ethyl sulfate |
InChI |
InChI=1S/C16H34N3.C2H6O4S/c1-5-7-8-9-10-16(3,4)15-18(6-2)13-14-19(15)12-11-17;1-2-6-7(3,4)5/h5-14,17H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
FTKOCMPOZCXLFZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(C)(C)C1=[N+](CCN1CC)CCN.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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